2-[2-(2-Methoxyphenyl)ethyl]pyridine
Description
2-[2-(2-Methoxyphenyl)ethyl]pyridine is a pyridine derivative featuring a 2-methoxyphenyl group connected to the pyridine ring via an ethyl linker. This structural motif confers unique electronic and steric properties, making it relevant in molecular switching applications and as a ligand in coordination chemistry. The methoxy group at the ortho position of the phenyl ring enhances electron-donating effects, while the ethyl chain provides conformational flexibility.
Properties
CAS No. |
58246-69-8 |
|---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
2-[2-(2-methoxyphenyl)ethyl]pyridine |
InChI |
InChI=1S/C14H15NO/c1-16-14-8-3-2-6-12(14)9-10-13-7-4-5-11-15-13/h2-8,11H,9-10H2,1H3 |
InChI Key |
ODNSFNILOFFWLV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methoxyphenyl)ethyl]pyridine can be achieved through several methods. One common approach involves the reaction of 2-bromoethylbenzene with 2-methoxypyridine in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and results in the formation of the desired product through a cross-coupling mechanism .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Methoxyphenyl)ethyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridines and phenyl derivatives.
Scientific Research Applications
2-[2-(2-Methoxyphenyl)ethyl]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 2-[2-(2-Methoxyphenyl)ethyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit specific enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
2-(2-Methoxyphenyl)pyridine
- Structure : Direct linkage of the 2-methoxyphenyl group to pyridine without an ethyl spacer.
- Key Differences :
- Conformational Flexibility : The absence of an ethyl linker restricts rotation, leading to a fixed dihedral angle between aromatic rings. In contrast, 2-[2-(2-Methoxyphenyl)ethyl]pyridine exhibits greater torsional freedom .
- Molecular Switching : 2-(2-Methoxyphenyl)pyridine derivatives act as pH-triggered switches, undergoing unidirectional rotation (dihedral angle shifts from 180° to 0°) upon protonation. However, the ethyl spacer in the target compound may alter rotational energy barriers and switching efficiency .
- Synthesis : Synthesized via aerobic C–N bond activation with yields up to 76%, compared to multi-step alkylation or coupling reactions required for the ethyl-linked derivative .
2-(2-Hydroxyphenyl)pyridine
- Structure : Hydroxyl group replaces the methoxy substituent.
- Key Differences: Hydrogen Bonding: The hydroxyl group forms intramolecular hydrogen bonds with pyridine nitrogen, stabilizing a planar conformation (dihedral angle ~0°). Protonation/deprotonation triggers rotation, similar to 2-(2-methoxyphenyl)pyridine .
Bipyridine Derivatives
- Structure : Two pyridine rings directly linked.
- Key Differences :
- Unidirectionality : Bipyridines lack unidirectional switching due to symmetrical structures, whereas this compound derivatives achieve directional rotation when anchored to chiral scaffolds .
- Metal Coordination : Bipyridines are widely used as ligands for metal complexes (e.g., Ir, Ru), while the ethyl-linked methoxyphenyl group in the target compound may alter coordination geometry and stability .
Positional Isomers (3-/4-Methoxyphenylpyridines)
- Structure : Methoxy group at meta or para positions.
- Key Differences :
- Electronic Effects : Ortho substitution in the target compound induces stronger steric hindrance and electron-donating effects compared to meta/para isomers, influencing reactivity and photophysical properties .
- Synthetic Yields : 2-(2-Methoxyphenyl)pyridine derivatives are synthesized in 41–76% yields, while positional isomers may require tailored conditions due to regioselectivity challenges .
Functional and Application-Based Comparisons
Molecular Switching Efficiency
Pharmacological Potential
- While this compound itself lacks reported bioactivity, structurally related compounds (e.g., dexmedetomidine derivatives with pyridine-piperazine motifs) show neuroprotective effects via α2A-adrenoceptor activation .
- The methoxy group’s role in enhancing blood-brain barrier permeability is shared across analogs, but the ethyl spacer may reduce metabolic stability compared to direct aryl-linked compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
